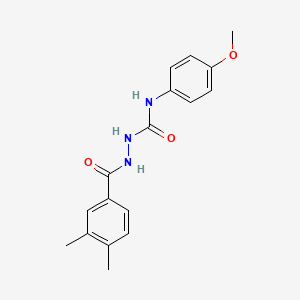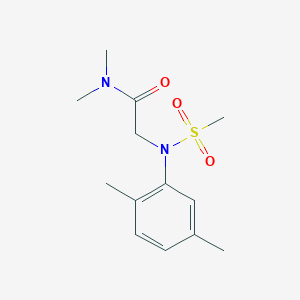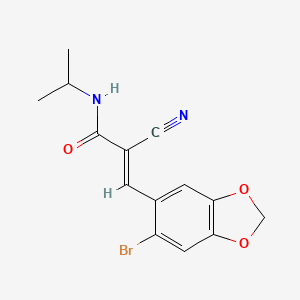
2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide, also known as DMBCO-MeOPh-Hydrazone, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a hydrazone derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been investigated in detail. In
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamideHydrazone is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes or proteins involved in cell growth and proliferation. 2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamideHydrazone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation status of histone proteins. HDAC inhibitors have been investigated as potential anticancer agents due to their ability to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamideHydrazone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth of Candida albicans and Staphylococcus aureus. 2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamideHydrazone has also been investigated for its potential anti-inflammatory effects, and has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamideHydrazone has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, there are also limitations to its use in lab experiments. 2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamideHydrazone is a relatively new compound, and its mechanism of action and physiological effects are not fully understood. Further research is needed to fully elucidate the potential therapeutic applications of 2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamideHydrazone.
Direcciones Futuras
There are several future directions for research on 2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamideHydrazone. One area of research is the investigation of its potential use as an anticancer agent. Further studies are needed to determine the efficacy of 2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamideHydrazone in vivo, and to investigate its potential use in combination with other anticancer agents. Another area of research is the investigation of its potential use as an anti-inflammatory agent. 2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamideHydrazone has been shown to inhibit the production of pro-inflammatory cytokines, and further studies are needed to determine its potential use in the treatment of inflammatory diseases. Finally, further studies are needed to fully elucidate the mechanism of action and physiological effects of 2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamideHydrazone, and to investigate its potential use in other scientific research fields.
Métodos De Síntesis
2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamideHydrazone can be synthesized by reacting 3,4-dimethylbenzoylhydrazine and 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified using column chromatography or recrystallization. Other methods for synthesizing 2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamideHydrazone have also been reported in the literature, including microwave-assisted synthesis and solid-phase synthesis.
Aplicaciones Científicas De Investigación
2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamideHydrazone has been investigated for its potential therapeutic applications in a variety of scientific research fields. It has been shown to have anticancer, antifungal, and antibacterial properties, and has also been investigated for its potential use as an anti-inflammatory agent. 2-(3,4-dimethylbenzoyl)-N-(4-methoxyphenyl)hydrazinecarboxamideHydrazone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
Propiedades
IUPAC Name |
1-[(3,4-dimethylbenzoyl)amino]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-11-4-5-13(10-12(11)2)16(21)19-20-17(22)18-14-6-8-15(23-3)9-7-14/h4-10H,1-3H3,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOMUPOZPGDXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NNC(=O)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dimethylphenyl)carbonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-bromo-2-methylphenyl)sulfonyl]azepane](/img/structure/B5704511.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5704517.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5704521.png)

![methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5704533.png)
![2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime]](/img/structure/B5704542.png)




![N-cyclopropyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5704580.png)
![N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide](/img/structure/B5704594.png)
![5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5704607.png)
